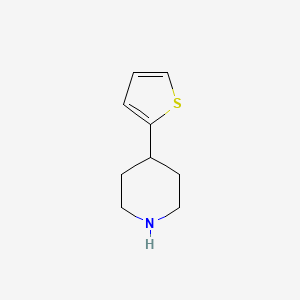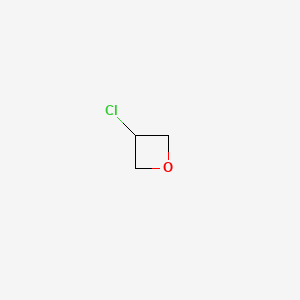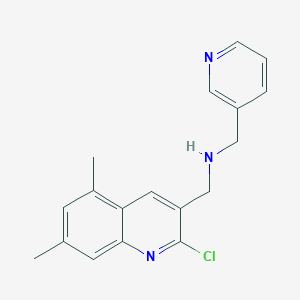
(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound is structurally related to the 2-(aryl or heteroaryl)quinolin-4-amines and other quinoline derivatives that have been synthesized and characterized in the provided studies .
Synthesis Analysis
The synthesis of quinoline derivatives often involves novel chemistries, as mentioned in the first paper, where a series of 2-(aryl or heteroaryl)quinolin-4-amines were synthesized . Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been prepared using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions or one-step ring-forming reactions that generate the central pyridine ring . These methods could potentially be adapted for the synthesis of "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine".
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with the potential for intramolecular stacking and interactions. For example, in the second paper, the X-ray crystal structures and 1H NMR shifts of 2,6-di(quinolin-8-yl)pyridines were discussed, suggesting intramolecular stacking in a RuII complex . This information could be relevant when analyzing the molecular structure of the compound , as it may exhibit similar structural characteristics.
Chemical Reactions Analysis
Quinoline derivatives can form coordinate bonds with metal ions, as shown in the fourth paper, where structures containing nitrogen atoms were synthesized to form complexes with metal ions like Mn(II) and Fe(II) . The compound "(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine" may also have the ability to coordinate with metal ions, which could be useful in applications such as targeted delivery of therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the third paper describes the synthesis of a ditopic fluorescent ligand based on di(pyridin-2-yl)amine, which was characterized using fluorescence and UV-vis spectroscopy . The compound may also exhibit fluorescence properties, which could be useful for imaging or diagnostic purposes. Additionally, the stability constants and composition of complexes formed with various cations were determined, which could provide insights into the stability and reactivity of the compound .
科学的研究の応用
Synthesis and Characterization
Synthesis of New Compounds : A study by Belguedj et al. (2015) investigated the synthesis of new compounds using a pyridinium ylide, which led to the formation of a five-membered ring structure. This process highlights the versatility of such compounds in creating complex molecular architectures (Belguedj et al., 2015).
Development of Metal Complexes : Bortoluzzi et al. (2011) prepared new platinum(II) and palladium(II) complexes using tridentate N-donor ligands, demonstrating the potential of these compounds in forming stable and novel metal complexes (Bortoluzzi et al., 2011).
Fluorescent Sensor Development : Mac et al. (2010) synthesized a novel fluorescent dye based on a quinoline skeleton, which acts as a sensor for detecting small inorganic cations. This research underscores the utility of such compounds in creating sensitive and specific sensors (Mac et al., 2010).
Coordination Chemistry and Ligand Development
Ligands for Metal Complexes : Yang et al. (2017) synthesized compounds containing nitrogen atoms capable of forming coordinate bonds with metal ions, highlighting the role of such compounds as ligands in metal complex formation (Yang et al., 2017).
Copper(II) Complex Synthesis : Agarwal et al. (2021) used phenol amine ligands to synthesize dinuclear copper(II) complexes, demonstrating the application of these compounds in creating sophisticated coordination structures (Agarwal et al., 2021).
Iron(II) Complex Studies : A study by Yu (2012) involved synthesizing a mononuclear iron(II) complex using a tripodal ligand, showcasing the potential for creating diverse metal complexes with specific coordination geometries (Yu, 2012).
Chemical Synthesis and Reactivity
Amination Reactions : Garlapati et al. (2012) explored the amination reactions of quinazolinone derivatives, emphasizing the reactivity and utility of such compounds in organic synthesis (Garlapati et al., 2012).
Diversity-Oriented Synthesis : Kantevari et al. (2011) achieved the synthesis of diverse pyridine and quinolinone analogues through the Bohlmann-Rahtz reaction, highlighting the compound's utility in creating a variety of chemical structures (Kantevari et al., 2011).
Antimicrobial Activity : Saeed-ur-Rehman et al. (2013) synthesized complexes of quinoline derivatives and tested their antimicrobial activity, showcasing the potential biomedical applications of these compounds (Saeed-ur-Rehman et al., 2013).
Catalysis and Polymerization
Catalysis in Polymerization : Shu Qiao et al. (2011) demonstrated the use of quinolin-8-amine derivatives in the catalysis of ring-opening polymerization, indicating the role of such compounds in industrial polymer production (Shu Qiao et al., 2011).
Nickel(II) Catalyzed Oligomerization : Obuah et al. (2014) used pyrazolylamine ligands in nickel(II) catalyzed ethylene oligomerization, highlighting the application in developing new catalytic processes (Obuah et al., 2014).
Safety And Hazards
特性
IUPAC Name |
N-[(2-chloro-5,7-dimethylquinolin-3-yl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3/c1-12-6-13(2)16-8-15(18(19)22-17(16)7-12)11-21-10-14-4-3-5-20-9-14/h3-9,21H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPPQNXEZABRPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CNCC3=CN=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5,7-dimethyl-quinolin-3-ylmethyl)-pyridin-3-ylmethyl-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

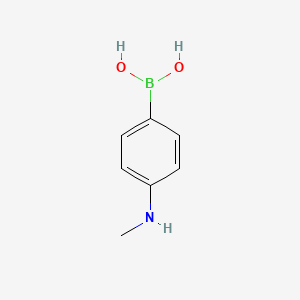
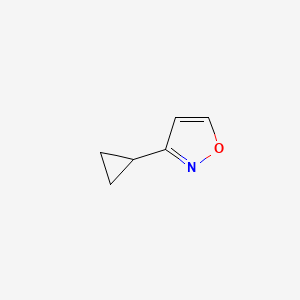
![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)


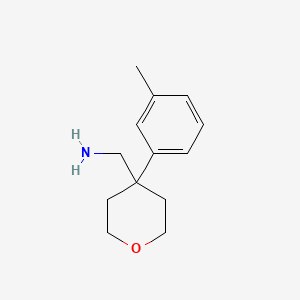


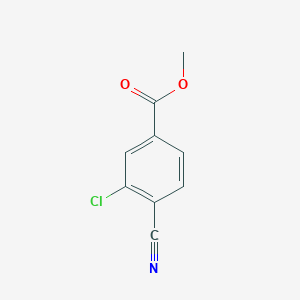
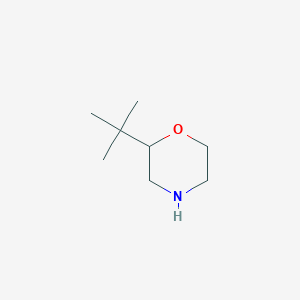
![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)

